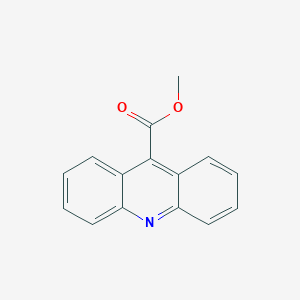
Methyl 9-acridinecarboxylate
Overview
Description
Methyl 9-acridinecarboxylate is a chemical compound used for industrial and scientific research . It is also known by other names such as methyl acridine-9-carboxylate .
Synthesis Analysis
The synthesis of Methyl 9-acridinecarboxylate involves complex chemical processes. For instance, the Eu (III)-9-acridinecarboxylate complex was synthesized and characterized by elemental analysis, conductivity measurement, IR spectroscopy, thermal analysis, mass spectroscopy, 1 H-NMR, fluorescence, and ultraviolet spectra .Molecular Structure Analysis
The molecular formula of Methyl 9-acridinecarboxylate is C15H11NO2 . The InChI code is 1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 .Chemical Reactions Analysis
The chemical reactions involving Methyl 9-acridinecarboxylate are complex and require careful handling. For instance, in the presence of nucleotides such as guanosine 5′- monophosphate (5′-GMP), adenosine 5′-diphosphates (5′-ADP), inosine (5′-IMP), and CT-DNA, the fluorescence intensity of the Eu (III)-9-acridinecarboxylate complex was enhanced .Physical And Chemical Properties Analysis
Methyl 9-acridinecarboxylate is a solid substance that should be stored in a dry room at normal temperature . Its molecular weight is 237.26 .Scientific Research Applications
Anti-Cancer Research
Methyl acridine-9-carboxylate derivatives have been extensively studied for their potential as anti-cancer agents. These compounds exhibit high cytotoxic activity and are known to intercalate DNA, which can disrupt the replication process in cancer cells. For example, acridine platinum (Pt) complexes have shown specificity in targeting certain DNA sequences, which could lead to the development of more targeted cancer therapies .
Photodynamic Therapy
Due to their ability to absorb light and generate reactive oxygen species, some acridine derivatives are being explored in photodynamic therapy (PDT). This treatment approach uses light-activated compounds to kill cancer cells, and Methyl acridine-9-carboxylate’s structure makes it a candidate for such applications .
Biomedical Imaging
The fluorescent properties of acridine compounds make them suitable for use in biomedical imaging. Methyl acridine-9-carboxylate can be used to label biomolecules or cells, allowing researchers to track biological processes in real-time with high specificity and sensitivity .
Antimicrobial Agents
Research has indicated that acridine derivatives can serve as effective antimicrobial agents. Their ability to bind to nucleic acids presents a mechanism for disrupting bacterial and viral replication, which could lead to new treatments for infectious diseases .
Chemical Synthesis
In synthetic chemistry, Methyl acridine-9-carboxylate is used as a building block for the synthesis of complex molecules. Its reactive carboxylate group allows for various chemical modifications, making it a versatile reagent in the creation of new compounds .
Molecular Probes
Acridine derivatives are used as molecular probes in various biochemical assays. Their planar structure allows them to intercalate between DNA bases, which can be useful in studying DNA-protein interactions and other nucleic acid-related processes .
Safety and Hazards
Future Directions
The future directions of Methyl 9-acridinecarboxylate research are promising. Acridine derivatives, including Methyl 9-acridinecarboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
Mechanism of Action
Target of Action
Methyl 9-acridinecarboxylate, also known as Methyl acridine-9-carboxylate, is a derivative of acridine . Acridine derivatives are known for their high cytotoxic activity and are being extensively researched as potential anti-cancer drugs . The primary targets of these compounds are often DNA and specific proteins involved in cell proliferation .
Mode of Action
It is known that acridine derivatives, in general, can intercalate into dna, disrupting its structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death . Some acridine derivatives also have a DNA-methylating moiety, which can further modify the DNA and disrupt its function .
Biochemical Pathways
The biochemical pathways affected by Methyl 9-acridinecarboxylate are likely to be those involved in DNA replication and transcription, given its potential to intercalate into DNA . This can affect the cell cycle and lead to apoptosis, or programmed cell death . The exact pathways and their downstream effects would depend on the specific cells and tissues involved.
Result of Action
The result of Methyl 9-acridinecarboxylate’s action would be the inhibition of cell proliferation, leading to cell death . This is due to its potential to disrupt DNA structure and function, inhibiting DNA replication and transcription . Therefore, it could potentially be used as an anti-cancer agent.
properties
IUPAC Name |
methyl acridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWHWYBRRVQFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199324 | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-acridinecarboxylate | |
CAS RN |
5132-81-0 | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

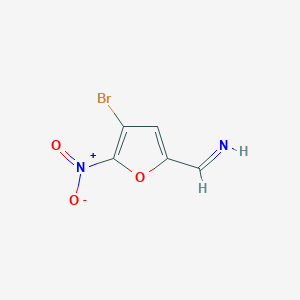
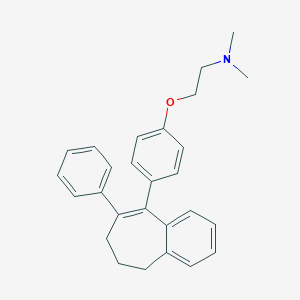
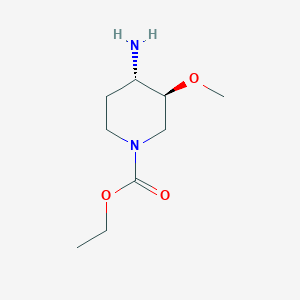
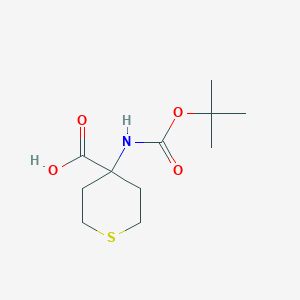



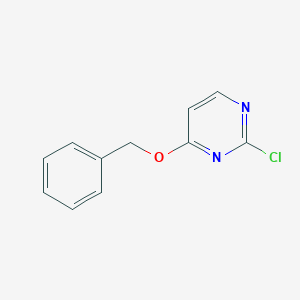

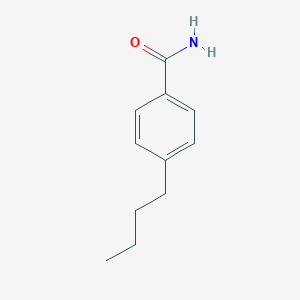
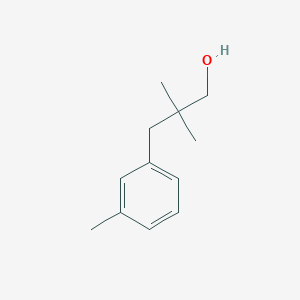
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)

